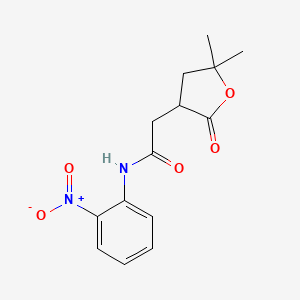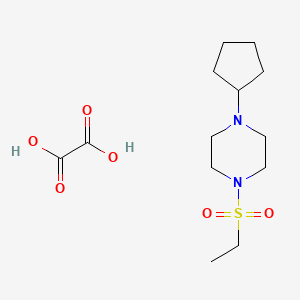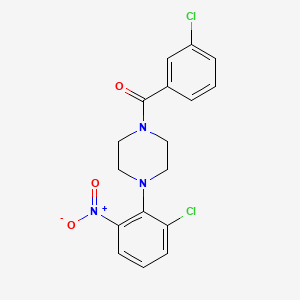![molecular formula C19H19ClF3NO2 B3940389 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide](/img/structure/B3940389.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. CTB is a synthetic compound that belongs to the class of amides and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide works by binding to ganglioside receptors on the cell membrane of neurons. Gangliosides are glycosphingolipids that are found on the outer surface of the cell membrane and are involved in cell signaling and cell adhesion. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide binds to ganglioside receptors and is internalized by the neuron. Once inside the neuron, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is transported retrogradely along the axon to the cell body. This allows researchers to trace the pathway of neural circuits and study the function of specific brain regions.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has been found to have a range of biochemical and physiological effects. It has been shown to be non-toxic and non-immunogenic, making it a safe and reliable tool for scientific research. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has also been found to be stable in vivo, allowing for long-term tracing of neural circuits. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has been found to have a high affinity for ganglioside receptors, allowing for efficient labeling of neurons.
Advantages and Limitations for Lab Experiments
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments. It is a reliable and safe tool for tracing neural circuits and studying the function of specific brain regions. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is also stable in vivo, allowing for long-term tracing of neural circuits. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide does have some limitations. It is not suitable for anterograde tracing, meaning that it cannot be used to label neurons that receive input from a specific brain region. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is not suitable for labeling neurons in non-neural tissues.
Future Directions
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide. One area of research is the development of new retrograde tracers that can be used in conjunction with N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide to study neural circuits. Another area of research is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide in combination with optogenetics, a technique that allows researchers to control the activity of neurons using light. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide could be used to study the effects of drugs and other compounds on neural circuits. Finally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide could be used to study the effects of neurological disorders on neural circuits, leading to new insights into the underlying mechanisms of these disorders.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide, or N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is a retrograde tracer that can be used to label neurons that project to a specific brain region, allowing researchers to map the connectivity of neural circuits and study the function of specific brain regions. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments, including its reliability, safety, and stability in vivo. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide does have some limitations, including its inability to label neurons in non-neural tissues. Future research on N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide could lead to new insights into the underlying mechanisms of neurological disorders and the development of new tools for studying neural circuits.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function and distribution of neural circuits in the brain. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is a retrograde tracer that can be used to label neurons that project to a specific brain region. This allows researchers to map the connectivity of neural circuits and study the function of specific brain regions.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO2/c1-12-10-13(6-9-17(12)26-2)4-3-5-18(25)24-16-11-14(19(21,22)23)7-8-15(16)20/h6-11H,3-5H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWLFXKHBLESKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3940325.png)

![2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940341.png)


![(3S*,4S*)-1-(1H-imidazo[1,2-b]pyrazol-7-ylcarbonyl)-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3940353.png)
![[4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride](/img/structure/B3940354.png)
![N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide](/img/structure/B3940369.png)
![{[5-(4-cyanophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3940379.png)
![N~1~-(4-bromo-3-methylphenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3940382.png)
![4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940397.png)
